molecular formula C12H16O2 B3078748 3-Isopentyl-benzoic acid CAS No. 105337-81-3

3-Isopentyl-benzoic acid

Cat. No. B3078748
CAS RN: 105337-81-3
M. Wt: 192.25 g/mol
InChI Key: KNXKKISEFAKGGS-UHFFFAOYSA-N
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Description

3-Isopentyl-benzoic acid, also known as 1-Butanol, 3-methyl-, benzoate, is an organic compound with the formula C12H16O2 . It is also known by other names such as Isopentyl alcohol, benzoate; Isoamyl benzoate; Isopentyl benzoate; Benzoic acid isoamyl ester; Benzoic acid, isopentyl ester; Benzoic acid, 1-(3-methyl)butyl ester; 1-(3-Methyl)butyl benzoate; Benzoic acid, 3-methylbutyl ester; 3-Methyl-1-butyl benzoate; 3-Methylbutyl benzoate; 1-Butanol, 3-methyl-, 1-benzoate .


Synthesis Analysis

The synthesis of 3-Isopentyl-benzoic acid can be achieved through a process known as Fischer Esterification . In this process, acetic acid is combined with isopentyl alcohol along with a catalytic amount of sulfuric acid . The reaction is highly reversible, and to obtain good yields of the ester, an excess of acetic acid can be used .


Molecular Structure Analysis

The molecular structure of 3-Isopentyl-benzoic acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions of 3-Isopentyl-benzoic acid can occur at the carboxyl group or even at the aromatic ring . For example, it can undergo an acid-base reaction with NaOH, resulting in the carboxylate salt sodium benzoate .


Physical And Chemical Properties Analysis

3-Isopentyl-benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is soluble in benzene, carbon tetrachloride, acetone, and alcohols .

Safety and Hazards

3-Isopentyl-benzoic acid should not be ingested or allowed to come in contact with your skin and eyes . It is recommended to use only outdoors or in a well-ventilated area . Avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

3-(3-methylbutyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXKKISEFAKGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopentyl-benzoic acid

Synthesis routes and methods

Procedure details

96A (824 mg, 4 mmol) was suspended in EtOH (4 mL) and aqueous NaOH (1 M, 20 mL) and was heated under reflux conditions for sixty minutes. Upon cooling to room temperature, the solution was acidified with HCl (conc.), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (633 mg, 82%). NMR 1H (ppm, CDCl3): 7.94-7.91 (m, 2H), 7.42 (d, J3=7.6 Hz, 1H), 7.36 (t, J3=7.7 Hz, 1H), 2.69-2.64 (m, 2H), 1.62-1.49 (m, 3H), 0.94 (d, J3=6.3 Hz, 6H).
Name
96A
Quantity
824 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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